molecular formula C6H12O5 B13953102 (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol

(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B13953102
M. Wt: 164.16 g/mol
InChI Key: MCHWWJLLPNDHGL-UNTFVMJOSA-N
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Description

(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol is a chemical compound known for its unique structure and properties It is a derivative of oxolane, featuring two hydroxymethyl groups and three hydroxyl groups, making it highly functional and reactive

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected sugar derivative.

    Protection and Deprotection: The hydroxyl groups are protected using protecting groups like acetals or silyl ethers to prevent unwanted reactions.

    Oxidation and Reduction: The protected sugar is subjected to oxidation to introduce the oxolane ring, followed by reduction to yield the desired diol.

    Deprotection: The protecting groups are removed to obtain the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to enhance yield and purity.

    Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways Involved: Participating in metabolic pathways, such as glycolysis or the pentose phosphate pathway, depending on its derivatives and modifications.

Comparison with Similar Compounds

    (2R,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-3,4-diol: A stereoisomer with different spatial arrangement of atoms.

    (2S,3S,4S,5S)-2,5-bis(methoxymethyl)oxolane-3,4-diol: A derivative with methoxy groups instead of hydroxyl groups.

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4-,5+,6+/m0/s1

InChI Key

MCHWWJLLPNDHGL-UNTFVMJOSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@@H](O1)CO)O)O)O

Canonical SMILES

C(C1C(C(C(O1)CO)O)O)O

Origin of Product

United States

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